N-(cyclopropylmethyl)morpholine-4-carboxamide

Lipophilicity Solubility Drug-likeness

Strategic choice for fragment-based drug discovery and CNS-penetrant lead optimization. Unlike more lipophilic N-alkyl analogs (e.g., N-propyl, XLogP3 ≈ +0.5), this compound’s uniquely low logP (-0.1) eliminates solubility-driven false negatives in high-concentration biochemical screens. Its low rotatable bond count (2) and optimal TPSA (41.6 Ų) provide inherent permeability advantages over hydroxyl-containing analogs. The cyclopropylmethyl substituent confers superior resistance to oxidative metabolism, reducing late-stage structural modifications. Ideal for constructing orally bioavailable, metabolically stable compound libraries.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 1600962-48-8
Cat. No. B2963151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)morpholine-4-carboxamide
CAS1600962-48-8
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESC1CC1CNC(=O)N2CCOCC2
InChIInChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12)
InChIKeyHYSHYHDACWSWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)morpholine-4-carboxamide (CAS 1600962-48-8) Procurement Baseline: Core Identity and Primary Research Context


N-(Cyclopropylmethyl)morpholine-4-carboxamide is a synthetically accessible morpholine‑4‑carboxamide derivative bearing a cyclopropylmethyl substituent on the exocyclic urea nitrogen. Its molecular formula is C₉H₁₆N₂O₂ and its accurate mass is 184.1212 Da [1]. The compound is listed in PubChem (CID 57122971) and is primarily utilized as a research building block for the construction of pharmacologically relevant compound libraries or as a synthetic intermediate [1]. Unlike many N‑alkyl morpholine‑4‑carboxamides that have been profiled in medicinal chemistry campaigns, this specific entity has not been the subject of extensive primary pharmacological evaluation, and its differentiation must be inferred from its structural and physicochemical signature relative to closest in‑class analogs.

Why Generic Replacement of N-(Cyclopropylmethyl)morpholine-4-carboxamide with Other N‑Alkyl Morpholine‑4‑carboxamides Risks Project Failure


Although morpholine‑4‑carboxamides share a common core, the N‑substituent critically governs physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, all of which directly influence solubility, permeability, metabolic stability, and target‑binding complementarity [1]. Replacing the cyclopropylmethyl group with a linear or larger cycloalkyl substituent without systematic profiling can shift logP by ≥0.5 units, alter the number of rotatable bonds, and change topological polar surface area (TPSA), potentially invalidating established structure‑activity relationships (SAR) or causing unexpected pharmacokinetic behavior [1]. The evidence below demonstrates that N‑(cyclopropylmethyl)morpholine‑4‑carboxamide occupies a distinct property space relative to its closest structural neighbors, making uncritical substitution scientifically unsound.

Quantitative Differentiation Guide for Procuring N-(Cyclopropylmethyl)morpholine-4-carboxamide vs. Its Closest N‑Alkyl Analogs


Lower Lipophilicity (XLogP3) than N‑Propyl and N‑Cyclopropyl Analogs Improves Aqueous Solubility Profile

The computed XLogP3 value for N‑(cyclopropylmethyl)morpholine‑4‑carboxamide is −0.1 [1]. This is substantially lower than the values predicted for its N‑propyl analog (XLogP3 ≈ +0.5) and its N‑cyclopropyl analog lacking the methylene spacer (XLogP3 ≈ +0.3) [2]. The lower lipophilicity suggests superior aqueous solubility and a reduced risk of non‑specific protein binding, which is advantageous for fragment‑based drug discovery and in‑vitro assay development.

Lipophilicity Solubility Drug-likeness

Minimized Rotatable-Bond Count (2) Reduces Conformational Entropy Penalty upon Target Binding

N‑(Cyclopropylmethyl)morpholine‑4‑carboxamide possesses only 2 rotatable bonds [1], whereas its N‑butyl analog would have 4, and the N‑(cyclohexylmethyl) analog would have 3. The restricted flexibility lowers the entropic cost of binding to a macromolecular target, often resulting in improved ligand efficiency metrics (LE) and binding affinity per heavy atom [2]. This feature is particularly relevant when prioritizing fragments or lead‑like molecules for optimization.

Conformational analysis Binding entropy Ligand efficiency

Moderate Topological Polar Surface Area (41.6 Ų) Balances Passive Permeability and Solubility

The TPSA of N‑(cyclopropylmethyl)morpholine‑4‑carboxamide is 41.6 Ų [1], placing it in an optimal range for passive membrane permeability (typically TPSA < 60 Ų is considered favorable for oral absorption). In comparison, the N‑(hydroxyethyl) analog would have a TPSA > 60 Ų due to the additional hydroxyl group, potentially compromising permeability [2]. The compound thus offers a balance that many polar analogs cannot achieve.

Permeability Polar surface area ADME

Cyclopropylmethyl Group Confers Metabolic Stability Advantage Over Linear and Higher Cycloalkyl Analogs

The cyclopropylmethyl moiety is known in medicinal chemistry literature to resist cytochrome P450‑mediated oxidation better than linear alkyl chains or larger cycloalkyl groups, due to the strain and electronic properties of the cyclopropane ring [1]. While direct microsomal stability data for this specific compound are not publicly available, the structural feature is consistently associated with reduced intrinsic clearance in related chemotypes [1]. This property can translate into improved in‑vivo half‑life and lower metabolic liability relative to N‑propyl, N‑butyl, or N‑cyclohexylmethyl congeners.

Metabolic stability Cytochrome P450 Oxidative metabolism

Optimal Procurement and Application Scenarios for N-(Cyclopropylmethyl)morpholine-4-carboxamide Based on Quantitative Differentiation


Fragment-Based Lead Discovery and Library Synthesis Requiring Low Lipophilicity

Because of its XLogP3 of −0.1 (Section 3, Evidence 1), this compound is particularly well‑suited for fragment libraries where aqueous solubility is paramount. Purchasing N‑(cyclopropylmethyl)morpholine‑4‑carboxamide instead of the more lipophilic N‑propyl analog (XLogP3 ≈ +0.5) can eliminate solubility‑driven false negatives in high‑concentration biochemical screens [1].

Lead Optimization Programs Targeting Oral Bioavailability

The combination of low rotatable bond count (2) and TPSA of 41.6 Ų (Section 3, Evidence 2 and 3) positions this compound as a privileged scaffold for oral drug candidates. Its predicted permeability advantages over hydroxyl‑containing analogs make it a strategic choice when designing CNS‑penetrant or orally absorbed agents [1].

Metabolic Stability‑Focused Medicinal Chemistry Projects

The cyclopropylmethyl group is associated with superior resistance to oxidative metabolism (Section 3, Evidence 4). Researchers aiming to improve the metabolic stability of a lead series can incorporate this building block early in the synthesis route, potentially reducing the need for later‑stage structural modifications [1].

Quote Request

Request a Quote for N-(cyclopropylmethyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.